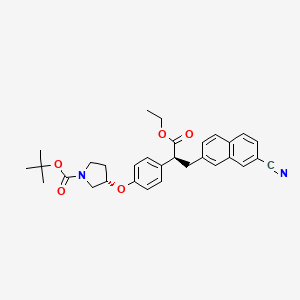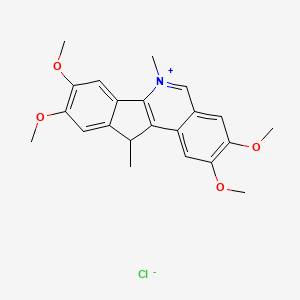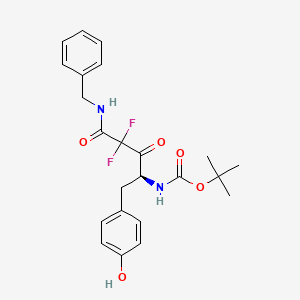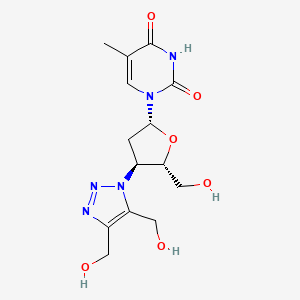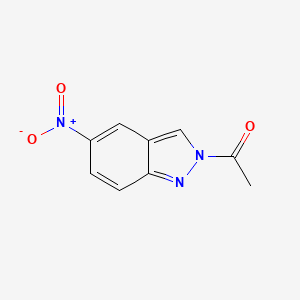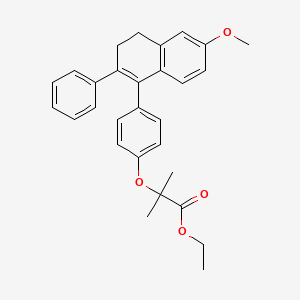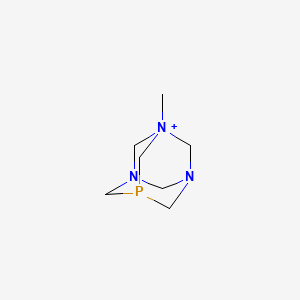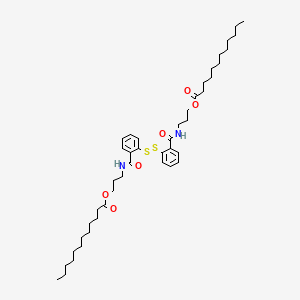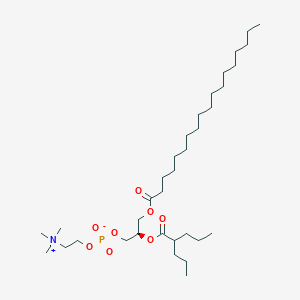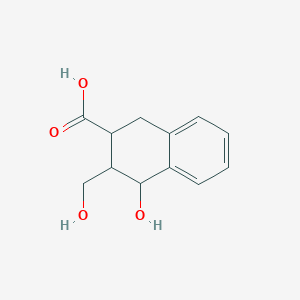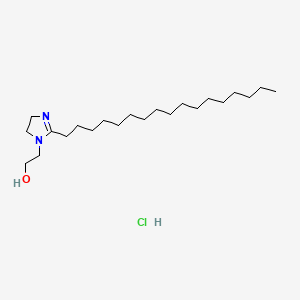
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound with the molecular formula C20H40N2O·HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an imidazoline intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Alcohol or water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Mixing: Heptadecylamine and glyoxal are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature in the presence of an acid catalyst.
Hydrolysis: The imidazoline intermediate is hydrolyzed to form the final product.
Purification: The product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups
Reduction: Imidazoline derivatives
Substitution: Alkylated or acylated imidazole compounds
Scientific Research Applications
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The molecular targets include:
Lipid Bilayers: Disruption of membrane integrity
Proteins: Interaction with membrane-bound proteins, affecting their function
Comparison with Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride can be compared with other similar compounds, such as:
2-Heptadecyl-4,5-dihydro-1H-imidazole: Lacks the ethanol group, resulting in different solubility and reactivity.
2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of imidazole, affecting its chemical properties.
2-Heptadecylglyoxalidine: Another derivative with distinct functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
94160-10-8 |
|---|---|
Molecular Formula |
C22H45ClN2O |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C22H44N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h25H,2-21H2,1H3;1H |
InChI Key |
LBEJEZHDEBDLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
